2-(2H-1,3-benzodioxol-5-yl)propan-2-amine
Description
Contextualization within Benzodioxole-Containing Chemical Scaffolds
The 1,3-benzodioxole (B145889) group is a prominent structural motif found in a multitude of both natural and synthetic compounds. researchgate.net This heterocyclic unit, consisting of a benzene (B151609) ring fused to a dioxole ring, is a key feature in various plant alkaloids such as berberine, sanguinarine, and liriodenine. researchgate.net In the realm of medicinal chemistry, the benzodioxole scaffold is considered a "versatile template" and has been extensively utilized in drug design for decades. nih.gov
Derivatives of 1,3-benzodioxole have been investigated for a wide array of potential therapeutic applications. chemicalbook.com Research has shown that compounds containing this scaffold can exhibit a diverse range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, anticonvulsant, and antidepressant properties. researchgate.netontosight.ainih.gov The relatively low mammalian toxicity of some benzodioxole derivatives has further fueled interest in their development. researchgate.net The structural rigidity and electronic properties of the benzodioxole ring system contribute to its ability to interact with various biological targets. ontosight.ai Furthermore, the bioavailability of drugs incorporating this moiety has been noted as favorable in some instances. enamine.net
Significance of the Propan-2-amine Moiety in Chemical Biology Research
The propan-2-amine, or isopropylamine, group is a common functional group in organic chemistry and is a building block for more complex molecules. molport.comsigmaaldrich.com The presence of an amine group, particularly a primary or secondary amine, can be crucial for a molecule's biological activity. Amines can act as hydrogen bond donors and acceptors, and can also be protonated at physiological pH, allowing for ionic interactions with biological macromolecules such as proteins and nucleic acids. These interactions are often fundamental to the mechanism of action of many drugs.
The specific stereochemistry and substitution of the propan-2-amine moiety can significantly influence a compound's pharmacological profile. The "propan-2-amine" structure is a core feature of many biologically active compounds and can play a role in their absorption, distribution, metabolism, and excretion (ADME) properties. While detailed research on the specific role of the propan-2-amine moiety in 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine is not extensively documented in publicly available literature, its presence suggests potential for biological interactions.
Overview of Academic Research Trajectories for Related Chemical Entities
While academic research focusing solely on this compound is limited, a broader look at related benzodioxole derivatives reveals several active areas of investigation. The synthesis of novel 1,3-benzodioxole derivatives is a continuing focus, with researchers exploring various synthetic methodologies, such as the Suzuki-Miyaura coupling reaction, to create libraries of new compounds. worldresearchersassociations.comresearchgate.net
A significant trajectory in the research of benzodioxole-containing compounds is the exploration of their potential as anticancer agents. researchgate.netnajah.edu Studies have synthesized and evaluated various 1,3-benzodioxole derivatives for their in vitro antitumor activity against a range of human tumor cell lines. researchgate.net For instance, certain benzodioxole carboxamide derivatives have demonstrated potent anticancer activity against liver cancer cell lines. najah.edu Another area of active research is the development of benzodioxole derivatives as inhibitors of enzymes such as cyclooxygenase (COX), which are implicated in inflammation. nih.gov
Furthermore, the antioxidant properties of benzodioxole derivatives are also under investigation. najah.edu Some studies have focused on the synthesis of compounds that combine the benzodioxole moiety with other pharmacologically active groups, such as benzodiazepines, to explore synergistic effects. najah.edu The modification of the benzodioxole ring, for example through fluorination, is another strategy being employed to enhance drug-target interactions and improve metabolic stability. enamine.net
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMKHUHIDJZOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556053-68-0 | |
| Record name | 2-(1,3-dioxaindan-5-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for the Core Amine Structure
The primary and most established methods for synthesizing the 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine core structure revolve around the precursor molecule 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P).
Reductive Amination Approaches
Reductive amination is the most common strategy for converting the ketone precursor, MDP-2-P, into the target primary amine. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced to the corresponding amine. Various reducing agents have been employed for this transformation, each with its own set of reaction conditions and impurity profiles.
Commonly utilized methods include:
Catalytic Hydrogenation: This method involves reacting MDP-2-P with ammonia in the presence of a metal catalyst, such as platinum(IV) oxide (PtO₂) or Raney nickel, under a hydrogen atmosphere.
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are effective for reducing the imine formed in situ. The use of NaBH₄ is sometimes referred to as the 'cool method'.
Dissolving Metal Reduction: The use of metal amalgams, such as aluminum-mercury (Al/Hg), is another established route.
The choice of reducing agent and reaction conditions can influence the yield and the profile of impurities in the final product.
Precursor Synthesis and Amine Formation Mechanisms
The critical precursor for the synthesis of the target amine is 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P). Several well-documented synthetic routes lead to this key intermediate, primarily starting from naturally occurring compounds like safrole or from piperonal (B3395001).
From Safrole or Isosafrole: MDP-2-P is commonly synthesized from safrole or its isomer, isosafrole. This transformation is typically achieved through oxidation, for example, via a Wacker oxidation or by using peroxyacids.
From Piperonal: An alternative route begins with piperonal (1,3-benzodioxole-5-carbaldehyde). A Henry reaction between piperonal and nitroethane yields 1-(3,4-methylenedioxyphenyl)-2-nitropropene. Subsequent reduction of this nitropropene intermediate, for instance with iron in acetic acid or lithium aluminum hydride, produces MDP-2-P. nih.gov
The mechanism of amine formation is a classic reductive amination pathway. The carbonyl carbon of MDP-2-P is attacked by the nucleophilic nitrogen of an ammonia source (e.g., ammonia, ammonium (B1175870) acetate) to form a hemiaminal. This intermediate then dehydrates to form a Schiff base (imine). The imine is subsequently reduced by a hydride source or catalytic hydrogenation to yield the final primary amine, this compound.
| Precursor | Reagents for MDP-2-P Synthesis | Final Step (Reductive Amination) |
| Safrole/Isosafrole | Wacker Oxidation or Peroxyacid Oxidation | MDP-2-P + Ammonia Source + Reducing Agent |
| Piperonal | 1. Nitroethane (Henry Reaction) 2. Reduction (e.g., Fe/HOAc) | MDP-2-P + Ammonia Source + Reducing Agent |
Stereoselective Synthesis Investigations
The this compound molecule contains a single stereocenter at the carbon atom alpha to the amine group, meaning it can exist as two distinct enantiomers, (R)- and (S)-MDA. As the pharmacological effects of these enantiomers can differ significantly, stereoselective synthesis is crucial for detailed pharmacological studies. acs.org Several asymmetric strategies have been developed to produce enantiopure MDA.
Chiral Auxiliaries: One successful approach involves the use of a removable chiral auxiliary. In a method reported by Nichols and co-workers, the reductive amination of MDP-2-P is performed with a chiral amine, such as (S)-α-methylbenzylamine. researchgate.net This reaction forms a pair of diastereomers that can be separated by crystallization. Subsequent hydrogenolysis removes the chiral auxiliary to yield the desired enantiomer of MDA. nih.govresearchgate.net A similar strategy has been employed using Ellman's sulfinamide as the chiral auxiliary. researchgate.netacs.org
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. A divergent, two-step process has been developed to access optically pure enantiomers of MDA starting from commercially available alanine-derived aziridines. acs.org For example, (S)-alaninol can be converted to a protected aziridine. A ring-opening reaction using a Grignard reagent derived from a benzodioxole precursor, in the presence of a copper(I) catalyst, affords the enantiopure protected amine, which can then be deprotected to yield (S)-MDA. nih.gov This method provides a direct route to a single enantiomer with a known, predefined stereochemistry. acs.org
Synthesis of Analogues and Chemically Modified Derivatives
To explore structure-activity relationships and develop compounds with novel properties, chemists have synthesized a variety of analogues and derivatives of this compound. These modifications typically involve alterations to the benzodioxole ring or substitutions on the amine nitrogen.
Modifications of the Benzodioxole Ring System
Altering the substitution pattern on the aromatic portion of the molecule can significantly impact its pharmacological profile. Research has focused on adding substituents to the benzodioxole ring to investigate their effects.
For example, the synthesis of isomeric ring-methylated derivatives of MDA has been reported. mdma.chnih.gov The synthesis of 2-methyl-MDA and 5-methyl-MDA starts with appropriately substituted dihydroxybenzaldehydes, which are first treated with bromochloromethane (B122714) and a base to form the methylenedioxy bridge. mdma.ch The resulting substituted piperonal analogues are then carried through the established Henry reaction with nitroethane, reduction to the corresponding propanone, and finally reductive amination to yield the ring-methylated MDA analogues. mdma.ch More complex heterocyclic systems have also been attached to the benzodioxole ring via multi-step syntheses, such as those employing Suzuki-Miyaura coupling reactions, to create novel and diverse chemical scaffolds. worldresearchersassociations.com
| Starting Material | Key Steps | Final Analogue |
| 4,5-dihydroxy-3-methylbenzaldehyde | 1. Methylenedioxy bridge formation 2. Henry Reaction 3. Reduction to ketone 4. Reductive Amination | 4-Methyl-MDA |
| (6-bromobenzo[d] acs.orgmdma.chdioxol-5-yl)methanol | 1. Azide (B81097) formation 2. Cycloaddition 3. Suzuki-Miyaura coupling | Various triazole-substituted benzodioxoles |
Substitutions on the Amine Nitrogen Atom
The primary amine of this compound serves as a versatile handle for chemical modification. N-alkylation and N-acylation are common strategies to produce a wide range of derivatives.
The most well-known N-substituted derivative is the N-methyl analogue, 3,4-methylenedioxymethamphetamine (MDMA). Its synthesis can be achieved either by reductive amination of MDP-2-P using methylamine (B109427) instead of ammonia, or by N-methylation of MDA itself. nih.gov The latter can be accomplished by first converting MDA into a formamide (B127407) or carbamate, followed by reduction with a powerful hydride reagent like lithium aluminum hydride (LAH). nih.gov
Other N-alkyl groups can be introduced using similar methods. For example, reductive amination with other primary alkylamines would yield the corresponding N-alkyl secondary amines. Further alkylation can produce tertiary amines. Acylation of the primary amine with acyl chlorides or anhydrides can also be performed to generate a variety of N-acyl derivatives.
Alterations to the Propane (B168953) Backbone Structure
Modifications to the propane backbone of amphetamine-type molecules are a key strategy in the exploration of new chemical entities. For a tertiary amine like this compound, alterations would primarily focus on the carbon atom alpha to the amine group. However, direct alkylation at this position on the final amine product is challenging.
A more feasible approach to introduce diversity at the propane backbone would be to modify the ketone precursor before the amination step. For instance, α-alkylation of 1-(1,3-benzodioxol-5-yl)ethanone could be performed to introduce various alkyl or functionalized groups at the carbon adjacent to the carbonyl. The subsequent Grignard reaction with a different organometallic reagent would then lead to a variety of tertiary alcohols with modified propane backbones, which could then be converted to the corresponding amines via the Ritter reaction.
Another theoretical approach involves the homologation of the side chain, potentially through multi-step sequences involving olefination followed by reduction and functional group manipulation to extend the propane backbone.
| Modification Strategy | Precursor Molecule | Key Reaction | Potential Outcome |
| α-Alkylation | 1-(1,3-benzodioxol-5-yl)ethanone | Enolate formation and reaction with an alkyl halide | Introduction of various alkyl groups at the α-position of the propane backbone. |
| Grignard Reaction Variation | 1-(1,3-benzodioxol-5-yl)ethanone | Reaction with different Grignard reagents (e.g., ethylmagnesium bromide) | Formation of homologated tertiary alcohol precursors. |
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds is an area of active research, focusing on reducing the environmental impact of chemical processes.
For the Ritter reaction, significant strides have been made in developing more sustainable protocols. One promising approach involves the use of reusable iron-based deep eutectic solvents (DESs) as catalysts. rsc.orgrsc.orgresearchgate.net For instance, a system employing FeCl3·6H2O/glycerol (B35011) has been shown to be effective for the amidation of tertiary alcohols under mild, aerobic conditions, with the potential for catalyst recycling. rsc.orgrsc.orgresearchgate.net This method offers a significant reduction in the environmental footprint compared to traditional methods that use stoichiometric amounts of strong acids. rsc.org
| Green Chemistry Approach | Conventional Method | Green Alternative | Advantages |
| Catalyst | Stoichiometric strong acids (e.g., H2SO4) | Reusable FeCl3·6H2O/glycerol deep eutectic solvent rsc.orgrsc.orgresearchgate.net | Reduced waste, catalyst recyclability, milder reaction conditions. |
| Solvent | Often uses the nitrile as the solvent | Solvent-free conditions or use of greener solvents like glycerol rsc.orgias.ac.in | Reduced solvent waste and toxicity. |
Another avenue for the green synthesis of amines is through biocatalysis. The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. mdpi.comresearchgate.netdiva-portal.org Chemoenzymatic cascades, which combine a chemical oxidation step with an enzymatic amination step, have been developed for the conversion of alcohols to amines. diva-portal.org For a tertiary alcohol like 2-(1,3-benzodioxol-5-yl)propan-2-ol, while direct amination by currently known transaminases might be challenging, the development of novel biocatalysts could open up this possibility in the future.
Furthermore, engineered enzymes, such as cytochrome P450-derived nitrene transferases, have shown the capability of aminating tertiary C-H bonds, offering a potential future route for the direct and asymmetric synthesis of α-tertiary primary amines. nih.gov
The development of biocatalytic cascades, for example, employing an alcohol oxidase and a transaminase, allows for the conversion of alcohols to amines in a one-pot system. rsc.org Such systems represent a significant step towards more sustainable pharmaceutical manufacturing.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. However, specific NMR data for 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine is not available in the surveyed scientific literature.
A ¹H NMR spectrum of this compound would be expected to show characteristic signals corresponding to the different types of protons in the molecule. This would include signals for the aromatic protons on the benzodioxole ring, the methylene protons of the dioxole group, the protons of the two methyl groups, and the amine protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide critical information for confirming the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₃) | 6.5 - 7.0 | m |
| Methylene (O-CH₂-O) | ~5.9 | s |
| Methyl (2 x CH₃) | 1.0 - 1.5 | s |
| Amine (NH₂) | Variable | br s |
Note: This table is based on general principles of NMR spectroscopy and data for structurally similar compounds. Specific experimental data for this compound is not publicly available.
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, etc.) and its local electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary (C-NH₂) | 45 - 55 |
| Methyl (2 x CH₃) | 20 - 30 |
| Methylene (O-CH₂-O) | ~101 |
| Aromatic (C₆H₃) | 105 - 150 |
Note: This table is based on general principles of NMR spectroscopy and data for structurally similar compounds. Specific experimental data for this compound is not publicly available.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. COSY spectra would reveal proton-proton couplings, while HSQC spectra would correlate directly bonded proton and carbon atoms. At present, no 2D NMR data for this compound has been reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the expected molecular formula is C₁₀H₁₃NO₂. An HRMS analysis would provide an experimental mass that could be compared to the theoretical exact mass of this formula to confirm its elemental composition. While the molecular formula is listed in chemical databases, specific experimental HRMS data that would confirm this formula is not found in the reviewed literature.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Theoretical Exact Mass |
|---|---|
| C₁₀H₁₃NO₂ | 179.09463 |
Note: This table presents the theoretical exact mass. Experimental HRMS data for this compound is not publicly available.
X-ray Crystallography for Solid-State Molecular Architecture Determination
A successful crystal structure analysis of this compound would yield a detailed model of its molecular geometry. This would include the planarity of the benzodioxole ring system and the spatial orientation of the propan-2-amine substituent. Such data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group. To date, there are no published reports on the crystal structure of this specific compound.
Table 4: Required Data for Crystal Structure Analysis of this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The symmetry of the arrangement of molecules within the crystal. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
| Torsion Angles | Information about the conformation of the molecule. |
Note: This table outlines the parameters that would be obtained from an X-ray crystallographic study. No such study has been reported for this compound.
Intermolecular Hydrogen Bonding Network Characterization
The crystal structure of compounds containing primary amine and benzodioxole moieties is often stabilized by a network of intermolecular hydrogen bonds. In the case of this compound, the primary amine group (-NH₂) is the principal hydrogen bond donor. The nitrogen atom of the amine can also act as a hydrogen bond acceptor.
The specific geometry and strength of these hydrogen bonds, including donor-acceptor distances and angles, would require single-crystal X-ray diffraction analysis for precise determination. In analogous aromatic amines, the amine group has been shown to be a versatile participant in hydrogen bonding, acting as both a donor and an acceptor to create robust supramolecular architectures. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. crystalexplorer.net While specific Hirshfeld analysis data for this compound is not available, studies on similar benzodioxole-containing compounds provide insight into the expected nature of its intermolecular contacts.
For instance, in a related benzodioxole derivative, Hirshfeld analysis revealed that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. The large, colorless regions on the Hirshfeld surface mapped with dnorm would indicate H···H contacts, while prominent red spots would highlight the shorter O···H and N···H hydrogen bonding interactions.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. It is expected that for this compound, the fingerprint plot would be dominated by a large spike corresponding to H···H interactions, characteristic of organic molecules with a high percentage of hydrogen atoms on their surfaces. Distinct "wings" on the plot would correspond to the donor-acceptor interactions of O···H and N···H contacts.
Table 1: Predicted Dominant Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds
| Contact Type | Predicted Contribution | Description |
| H···H | High | Represents the most frequent type of contact due to the abundance of hydrogen atoms. |
| O···H / H···O | Moderate | Corresponds to hydrogen bonding involving the dioxole oxygen atoms and amine hydrogens. |
| C···H / H···C | Moderate | Indicates interactions between carbon and hydrogen atoms, including C-H···π interactions. |
| N···H / H···N | Low to Moderate | Represents hydrogen bonding involving the amine nitrogen. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups and elucidating the molecular structure of a compound through its vibrational modes. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its benzodioxole ring, propane (B168953) backbone, and primary amine group.
Analysis of structurally similar compounds, such as 3,4-methylenedioxyamphetamine (MDA) and 5-nitro-1,3-benzodioxole, provides a basis for assigning the expected vibrational frequencies. researchgate.netorientjchem.org
Key expected vibrational modes include:
N-H Stretching: The primary amine group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propan-2-amine side chain will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The benzodioxole group is characterized by strong asymmetric and symmetric C-O-C stretching bands, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. orientjchem.org
CH₂ Wagging and Twisting: The methylene group of the dioxole ring will have characteristic wagging and twisting modes. orientjchem.org
N-H Bending: The scissoring vibration of the -NH₂ group is expected in the region of 1590-1650 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which can aid in the assignment of experimental IR and Raman bands. researchgate.net
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Benzodioxole Ring |
| Aliphatic C-H Stretch | 2850 - 2970 | Propan-2-amine Chain |
| N-H Scissoring | 1590 - 1650 | Primary Amine |
| Aromatic C=C Stretch | 1450 - 1600 | Benzodioxole Ring |
| Asymmetric C-O-C Stretch | ~1250 | Benzodioxole Ring |
| Symmetric C-O-C Stretch | ~1040 | Benzodioxole Ring |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties and geometric parameters of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine. DFT calculations, particularly using methods like B3LYP with a 6-31G* basis set, have been employed to optimize the molecular geometries of the compound and its analogues. nih.gov
Through geometry optimization, the most stable three-dimensional arrangement of atoms in the molecule is determined. nih.gov These calculations are crucial for understanding the compound's conformational preferences, which dictate how it interacts with its environment. For instance, the orientation of the propan-2-amine side chain relative to the benzodioxole ring is a key determinant of its activity.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, a reported HOMO-LUMO gap is 6.33 eV. researchgate.net This analysis helps in understanding the molecule's potential to engage in charge-transfer interactions. researchgate.net
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | 6.33 |
Data derived from computational studies. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for understanding intermolecular interactions. libretexts.orgdeeporigin.com These maps illustrate regions of positive, negative, and neutral electrostatic potential on the molecule's surface. deeporigin.comwolfram.com In the MEP of this compound, the region around the amine group typically shows a positive potential (blue color), indicating its role as a hydrogen bond donor. researchgate.net Conversely, the oxygen atoms of the benzodioxole ring exhibit negative potential (red color), highlighting their potential as hydrogen bond acceptors. researchgate.net This information is invaluable for predicting how the molecule will orient itself when approaching a receptor binding site. deeporigin.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.org These simulations provide a dynamic view of the molecule's behavior, including its conformational changes and interactions with solvent molecules. mdpi.comnih.gov By simulating the molecule in a solvent environment, typically water, researchers can observe how the solvent influences its structure and flexibility. frontiersin.org This is crucial for understanding how the compound behaves in a biological system.
Molecular Docking Studies for Predicted Receptor Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein receptor. mdpi.com
Studies have explored the docking of this compound into various receptors, including the α4β2 nicotinic acetylcholine (B1216132) receptor and the human serotonin (B10506) transporter (hSERT). ub.edunih.govnih.gov These studies have identified key interactions, such as salt bridges formed by the protonated amine group and π-π stacking interactions involving the aromatic ring system. nih.govyoutube.com The results from docking studies are often presented as a docking score, which estimates the binding free energy. For example, docking scores for the (R)- and (S)-enantiomers of MDMA with the α4β2 nicotinic receptor have been reported as -6.4 kcal/mol and -5.1 kcal/mol, respectively. ub.edu
Table 2: Reported Molecular Docking Scores
| Receptor | Enantiomer | Docking Score (kcal/mol) |
|---|---|---|
| α4β2 nicotinic receptor | (R)-MDMA | -6.4 |
| α4β2 nicotinic receptor | (S)-MDMA | -5.1 |
Data from molecular docking studies. ub.edu
Ligand-Protein Interaction Profiling at the Binding Site
Molecular docking and molecular dynamics simulations are powerful techniques used to predict and analyze the binding of a ligand to a protein. For analogs of this compound, such as MDMA, these studies have provided detailed insights into their interactions with key protein targets like the human serotonin transporter (hSERT) and the human dopamine (B1211576) transporter (hDAT).
Interaction with the Human Serotonin Transporter (hSERT):
Studies on MDMA's interaction with hSERT have identified two principal binding sites: a central (S1) and an allosteric (S2) site. researchgate.net At the allosteric site, MDMA adopts a conformation perpendicular to the transporter's lumen, nestled between transmembrane segments TM1, TM6, and TM10. researchgate.net The key interactions stabilizing this binding pose include:
Salt Bridges: The protonated amine of the ligand forms strong ionic interactions with acidic residues such as Glu494 and Asp328. researchgate.net
Hydrogen Bonding: A hydrogen bond is often observed with the side chain of Thr497. researchgate.net
Aromatic Interactions: A π-π stacking interaction with the aromatic ring of Phe556 and a cation-π interaction with Arg104 are crucial for affinity. researchgate.net
Interaction with the Human Dopamine Transporter (hDAT):
Docking simulations of phenethylamine (B48288) derivatives at a homology model of hDAT have revealed a binding pocket formed by amino acid residues in transmembrane helices 1, 3, and 6. researchgate.net Key interactions for these ligands typically involve:
Ionic Interactions: A critical salt bridge is formed between the protonated amine of the ligand and the highly conserved Asp79 residue in transmembrane helix 1. nih.gov
Hydrophobic Interactions: The aromatic ring of the ligand engages in hydrophobic interactions with a pocket of aromatic and aliphatic residues, including Phe76, Phe326, and Val152. nih.govnih.gov
Hydrogen Bonding: Hydrogen bonds with residues like Ser149 can further stabilize the ligand within the binding site. nih.gov
| Protein Target | Interacting Residues | Type of Interaction |
|---|---|---|
| Human Serotonin Transporter (hSERT) - Allosteric Site | Glu494, Asp328 | Salt Bridge |
| Thr497 | Hydrogen Bond | |
| Phe556 | π-π Stacking | |
| Arg104 | Cation-π | |
| Human Dopamine Transporter (hDAT) | Asp79 | Salt Bridge (Ionic) |
| Phe76, Phe326, Val152 | Hydrophobic | |
| Ser149 | Hydrogen Bond |
Computational Prediction of Binding Energies
The strength of the interaction between a ligand and a protein is quantified by the binding energy. Lower, more negative binding energies indicate a more stable and higher-affinity interaction. Various computational methods, from scoring functions in molecular docking to more rigorous free energy calculations, are employed to estimate these values.
For MDMA at the human serotonin transporter, Gibbs free energy estimations (ΔG) have been calculated, revealing favorable binding at both the central (S1) and allosteric (S2) sites. researchgate.net These calculations often go beyond simple docking scores by incorporating entropic, enthalpic, and solvation contributions. researchgate.net Similarly, the binding free energy for dopamine at the dopamine transporter has been computationally estimated to be approximately -6.4 kcal/mol, which is in reasonable agreement with experimentally derived values. nih.gov
| Ligand Analog | Protein Target | Predicted Binding Energy (ΔG, kcal/mol) | Computational Method |
|---|---|---|---|
| MDMA | Human Serotonin Transporter (hSERT) - Allosteric Site (S2) | Favorable (Specific values vary with conformation) | Ensemble Binding Space Analysis with ΔG Calculations |
| Dopamine | Dopamine Transporter (DAT) | -6.4 | Molecular Docking and Binding Free Energy Calculation |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A general QSAR model can be represented by the linear equation:
Biological Activity = Constant + (c1 × P1) + (c2 × P2) + (c3 × P3) + ...
In this equation, P1 through Pn are numerical descriptors representing various physicochemical properties of the molecules, and c1 through cn are coefficients calculated by statistically fitting the variations in the descriptors to the biological activity. unipd.it
For phenethylamine derivatives, including those with a 1,3-benzodioxole (B145889) scaffold, QSAR studies have been employed to understand the structural requirements for their interaction with monoamine transporters and other targets. mdpi.comnih.gov The key components of a QSAR theoretical framework include:
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters like Taft's Es, molecular volume, surface area). nih.govnih.gov
Physicochemical Descriptors: Representing properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.
Statistical Methods: Various statistical techniques are used to develop the QSAR equation, with the goal of finding a model with high predictive power. Common methods include:
Multiple Linear Regression (MLR): A method for modeling the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). mdpi.com
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to build non-linear QSAR models.
Model Validation: To ensure the robustness and predictive ability of a QSAR model, it must be rigorously validated. Key statistical parameters used for validation include:
Correlation Coefficient (r²): A measure of the goodness of fit of the model to the training data.
Cross-validated Correlation Coefficient (q²): A measure of the model's predictive power, typically determined using leave-one-out or leave-many-out cross-validation.
Standard Error of Estimate (SEE): A measure of the scatter of the data points around the regression line.
For instance, a QSAR study on a series of para-substituted methcathinone (B1676376) analogs (which share the β-keto-phenethylamine scaffold) found a strong correlation between the steric parameter (Es) of the substituent and the selectivity for the dopamine transporter over the serotonin transporter. nih.gov This highlights how QSAR can identify specific molecular properties that are critical for biological activity and selectivity.
| QSAR Model Component | Description | Examples in Phenethylamine Studies |
|---|---|---|
| Molecular Descriptors | Numerical representations of molecular properties. | logP (lipophilicity), Taft's Es (steric effects), 3D-MoRSE descriptors, Verhaar model of Fish base-line toxicity from MLOGP. mdpi.com |
| Statistical Methods | Mathematical techniques to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |
| Validation Parameters | Metrics to assess the model's predictive power. | r², q², Standard Error, F-statistic. |
Mechanistic Investigations and Molecular Interactions Preclinical and in Vitro Focus
Receptor Binding Affinity Studies (Cell-Free and Membrane Preparations)
Elucidating the binding affinity of a compound to various receptors is a fundamental step in characterizing its pharmacological profile. This is typically achieved through competitive binding assays using cell-free systems or membrane preparations that express specific receptor targets. To date, comprehensive receptor binding affinity data specifically for 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine is not extensively available in the public domain. However, the structural similarities to other psychoactive amphetamine analogs suggest potential interactions with monoamine transporters and certain G-protein coupled receptors.
Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in the perception of various sensory stimuli, including temperature and chemical compounds. The TRPM8 channel, in particular, is known as the primary cold and menthol (B31143) sensor in the body. While a variety of compounds are known to modulate TRP channels, there is currently no published research that specifically investigates the interaction of this compound with TRPM8 or other TRP channels. Therefore, its potential for agonistic or antagonistic activity at these channels remains uncharacterized.
A comprehensive ligand-target specificity and selectivity profile for this compound has not been established. Such profiling would involve screening the compound against a broad panel of receptors, ion channels, and enzymes to identify its primary targets and any potential off-target interactions. For structurally related amphetamine analogs containing a benzodioxole moiety, such as 3,4-methylenedioxymethamphetamine (MDMA), the primary targets are the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters. It is plausible that this compound could exhibit some affinity for these transporters, but this has not been experimentally verified.
Enzymatic Interaction and Metabolic Pathway Characterization (In Vitro and Preclinical Models)
The metabolism of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The 1,3-benzodioxole (B145889) group present in this compound is a well-known structural alert in medicinal chemistry, as it can be metabolized by cytochrome P450 (CYP) enzymes into reactive intermediates.
In vitro studies using human liver microsomes are the standard method for investigating the metabolic fate of new chemical entities. The metabolism of compounds containing the 1,3-benzodioxole moiety often involves the formation of a carbene intermediate through CYP-catalyzed oxidation. This reactive intermediate can then tightly bind to the heme iron of the CYP enzyme, leading to mechanism-based inhibition. researchgate.net
While specific metabolic studies on this compound are not available, the metabolism of its close analog, MDMA, has been extensively studied. The primary metabolic pathways for MDMA include N-dealkylation, hydroxylation, and demethylenation of the benzodioxole ring. biorxiv.orgresearchgate.net It is hypothesized that this compound could undergo similar metabolic transformations.
Table 1: Predicted Phase I Metabolic Reactions for this compound
| Metabolic Reaction | Predicted Metabolite |
| N-deamination | 2-(2H-1,3-benzodioxol-5-yl)propan-2-one |
| Hydroxylation of the aromatic ring | Hydroxy-2-(2H-1,3-benzodioxol-5-yl)propan-2-amine |
| Demethylenation of the benzodioxole ring | Dihydroxy-phenylpropan-2-amine |
Note: This table represents predicted metabolic pathways based on the metabolism of structurally similar compounds and has not been experimentally verified for this compound.
Compounds containing a 1,3-benzodioxole ring are known to be potent inhibitors of various CYP isozymes, particularly CYP3A4 and CYP2D6. nih.govbiomolther.org This inhibition is often mechanism-based, where a metabolite of the compound irreversibly binds to and inactivates the enzyme. researchgate.net This can lead to significant drug-drug interactions when co-administered with other drugs that are metabolized by these enzymes. Given the presence of the 1,3-benzodioxole moiety, it is highly probable that this compound acts as an inhibitor of one or more CYP enzymes. However, without experimental data, the specific enzymes inhibited and the potency of this inhibition remain unknown.
Table 2: Potential for Cytochrome P450 Inhibition
| CYP Isozyme | Potential for Inhibition | Mechanism |
| CYP1A2 | Unknown | Unknown |
| CYP2C9 | Unknown | Unknown |
| CYP2C19 | Unknown | Unknown |
| CYP2D6 | Possible | Mechanism-based inhibition |
| CYP3A4 | Possible | Mechanism-based inhibition |
Note: The potential for inhibition is inferred from the chemical structure and data on related compounds. Experimental verification is required.
Cellular Bioactivity and Signaling Pathway Modulation (In Vitro Assays)
The cellular effects of this compound and its influence on intracellular signaling pathways have not been reported in the scientific literature. In vitro assays using various cell lines would be necessary to determine its cellular bioactivity, such as effects on cell viability, proliferation, or specific cellular functions.
For structurally related amphetamine analogs, a key mechanism of action involves the interaction with monoamine transporters, leading to an increase in extracellular levels of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Furthermore, some amphetamines have been shown to interact with intracellular targets such as the trace amine-associated receptor 1 (TAAR1), which can modulate downstream signaling pathways involving protein kinase A (PKA) and RhoA. nih.govresearchgate.net It is conceivable that this compound could engage similar pathways, but this remains speculative without direct experimental evidence.
Modulation of Specific Cellular Processes (e.g., Cell Proliferation, Antifungal Potential)
No studies were found that specifically investigate the modulation of cellular processes such as cell proliferation or the antifungal potential of this compound.
However, related benzodioxole derivatives have demonstrated activity in these areas. For example, a series of 1,3-benzodioxoles were synthesized and evaluated for their ability to inhibit the growth of human tumor cell lines, although the tested compounds did not show cytotoxic effects at the concentrations used. researchgate.net In contrast, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine has been reported as a potent inhibitor of tumor growth in a c-Src-transfected fibroblast xenograft model. nih.gov
The antifungal potential of the benzodioxole nucleus is also a subject of research. Benzodioxole–imidazole molecular hybrids have shown promising activity against various fungal strains, including Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.gov Similarly, a semicarbazone derivative containing a benzodioxole moiety exhibited its best antifungal activity against C. albicans. mdpi.com Nitropropenyl benzodioxole has also been reported to have broad antifungal activity. nih.gov
The following table summarizes the antifungal activity of a benzodioxole-imidazole hybrid, demonstrating the potential of this chemical class.
| Compound/Drug | C. albicans MIC (μmol/mL) | C. tropicalis MIC (μmol/mL) | C. parapsilosis MIC (μmol/mL) | A. niger MIC (μmol/mL) |
| Compound 5b | 0.579 | 0.289 | 1.157 | >2.315 |
| Compound 5l | 0.148 | 0.296 | 0.148 | 0.148 |
| Compound 5m | 0.148 | 0.296 | 0.296 | 0.296 |
| Compound 5o | 0.318 | 0.636 | 0.159 | 0.318 |
| Fluconazole | 0.163 | 0.326 | 0.653 | >2.612 |
| Ketoconazole | 0.094 | 0.047 | 0.094 | 0.188 |
| Data from a study on benzodioxole–imidazole molecular hybrids. nih.gov Note: This data is not for this compound. |
Advanced Analytical Chemistry Methodologies for Research Applications
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic methods are fundamental in the analytical workflow for 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine, enabling the separation of the target analyte from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring the quality and consistency of research-grade material.
Method Development Considerations:
A typical reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. The selection of a suitable stationary phase, mobile phase composition, and detector is paramount for achieving optimal separation and sensitivity. For instance, a C18 column is often a good starting point for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Isocratic elution, where the mobile phase composition remains constant throughout the run, can provide simple and reproducible results. sigmaaldrich.com The pH of the mobile phase is a critical parameter to control the retention and peak shape of the amine-containing analyte.
Since this compound possesses a chiral center, the separation of its enantiomers is often a requirement in research applications. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including amines. sigmaaldrich.comsigmaaldrich.com The selection of the appropriate chiral column and mobile phase (often a mixture of alkanes and alcohols) is determined through a screening process to achieve baseline separation of the enantiomers. sigmaaldrich.com
Purity and Quantification:
For purity analysis, the HPLC chromatogram is examined for the presence of any impurity peaks. The percentage purity is typically calculated based on the area of the main peak relative to the total area of all peaks. Quantification is achieved by creating a calibration curve using certified reference standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. UV detection is commonly employed, with the detection wavelength selected based on the UV absorbance spectrum of the compound.
| Parameter | Condition |
|---|---|
| Column | C18 (for achiral analysis) or Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase (Achiral) | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Mobile Phase (Chiral) | n-Hexane:Isopropanol with a basic modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While primary amines can be challenging to analyze directly by GC due to their polarity and potential for peak tailing, derivatization can overcome these limitations.
Derivatization:
To improve the chromatographic properties of this compound, a derivatization step is often necessary. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. osti.gov This reaction converts the polar amine group into a less polar and more volatile trifluoroacetyl derivative, resulting in improved peak shape and sensitivity. The derivatization reaction is typically carried out prior to GC-MS analysis.
Analysis and Detection:
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification by comparing it to a spectral library or a certified reference standard.
For quantitative analysis, a calibration curve is constructed using a derivatized reference standard. Selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Column | DB-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 100 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 amu |
Advanced Spectroscopic Methods for Quantification in Complex Research Matrices
While chromatographic methods are excellent for separation, spectroscopic techniques can provide valuable quantitative information, especially in complex matrices where extensive sample cleanup may not be feasible.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the determination of the purity and concentration of organic molecules. researchgate.net Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte for quantification. Instead, a certified internal standard of known purity is used.
For the quantification of this compound, a specific, well-resolved signal in its ¹H NMR spectrum that does not overlap with signals from the internal standard or matrix components is selected for integration. The concentration of the analyte is then calculated based on the ratio of the integral of the analyte's signal to the integral of a known signal from the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal. This technique is particularly valuable for the certification of reference materials. For instance, qNMR has been successfully used for the quantification of 3,4-methylenedioxymethamphetamine (MDMA), a structurally related compound, in seized tablets. mmu.ac.uk
Development of Analytical Reference Standards for Research Use
The availability of high-purity, well-characterized analytical reference standards is a prerequisite for accurate and reliable quantitative analysis. The development of a reference standard for this compound involves several critical steps:
Synthesis and Purification: The compound is first synthesized using an appropriate chemical route. Following synthesis, the crude product undergoes rigorous purification to remove impurities. Techniques such as recrystallization and column chromatography are commonly employed to achieve a high degree of purity.
Characterization and Certification: Once purified, the material must be thoroughly characterized to confirm its identity and purity. A suite of analytical techniques is used for this purpose, including:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Elemental Analysis: To determine the elemental composition (C, H, N).
Chromatographic Purity (HPLC and/or GC): To assess the presence of any impurities.
Future Directions and Emerging Research Opportunities
Exploration of Novel and Efficient Synthetic Pathways
The β-phenethylamine framework is a crucial motif in medicinal chemistry, found in numerous bioactive compounds. acs.org Traditional syntheses can be lengthy or require harsh conditions. Emerging research opportunities lie in developing more modular, efficient, and stereoselective synthetic routes.
One promising direction is the application of modern cross-coupling reactions. For instance, photoassisted nickel-catalyzed reductive cross-coupling methods have been developed for tosyl-protected alkyl aziridines and (hetero)aryl iodides. acs.org Adapting such mild, modular methods could allow for the efficient assembly of a wide range of derivatives of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine from readily available precursors. acs.org Another area of exploration involves cascade reactions, where multiple bond-forming events occur in a single operation, which can significantly improve synthetic efficiency. mdpi.com Research into novel catalysts, such as those based on copper for asymmetric reactions, could also provide enantiomerically pure products, which are critical for studying specific biological interactions. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Precursors |
| Ni/Photoredox Cross-Electrophile Coupling | High modularity, mild reaction conditions, access to diverse derivatives. acs.org | Aryl iodides, aliphatic aziridines. acs.org |
| Cascade Reactions | Increased efficiency, reduced waste, rapid assembly of complex structures. mdpi.com | Substituted aldehydes and amino ketones. mdpi.com |
| Asymmetric Catalysis | Access to single enantiomers, crucial for stereospecific biological investigation. researchgate.net | Silyl enol ethers, chiral nitrosocarbonyl precursors. researchgate.net |
Advanced Computational Design and Virtual Screening of Novel Analogues
Computational chemistry offers powerful tools to accelerate the discovery of novel analogues with tailored properties. Virtual screening of compound libraries against biological targets can identify new derivatives of the this compound scaffold with potentially interesting activities. mdpi.comresearchgate.net
Future efforts will likely leverage machine learning and artificial intelligence to build more predictive models. Deep learning-based generative models, such as DeepScaffold, can design novel molecules that retain the core benzodioxole scaffold while optimizing for specific properties like binding affinity or selectivity. arxiv.org Quantitative Structure-Activity Relationship (QSAR) studies and density functional theory (DFT) calculations can further refine these designs by elucidating the electronic properties that govern molecular interactions. researchgate.netresearchgate.net These computational approaches can guide synthetic efforts, prioritizing compounds with the highest probability of desired activity and reducing the time and resources spent on trial-and-error synthesis. researchgate.net
Deepening Understanding of Fundamental Molecular Interaction Mechanisms
A critical area of ongoing research is the precise elucidation of how this compound and its analogues interact with biological macromolecules, such as monoamine transporters (DAT, NET, and SERT). nih.govnih.gov Studies have shown that even minor structural modifications, such as the number of methyl groups on the terminal amine, can convert a compound from a transporter substrate into an inhibitor. nih.govnih.gov This switch is believed to be determined by the adoption of mutually exclusive binding modes within the transporter's orthosteric binding site. nih.govresearchgate.net
Advanced molecular docking and simulation techniques are being used to generate detailed models of these protein-ligand complexes. nih.gov For example, docking studies with the human serotonin (B10506) transporter (hSERT) suggest that related compounds can bind to both a central (S1) and an allosteric (S2) site. mdpi.com Future research will likely employ techniques such as cryo-electron microscopy (cryo-EM) to obtain high-resolution structures of these compounds bound to their transporter targets. This structural data, combined with functional assays, will provide an unprecedented understanding of the molecular determinants of substrate versus inhibitor activity, guiding the design of more specific chemical tools. nih.govmdpi.com
Development of Chemical Probes for Biological Systems
The this compound scaffold is an excellent starting point for the development of chemical probes to interrogate biological systems. olemiss.edu These probes are essential tools for visualizing and quantifying biological targets like receptors and transporters in living systems.
A key opportunity lies in the synthesis of radiolabeled analogues for use in Positron Emission Tomography (PET), a powerful noninvasive imaging technique. mdpi.commoravek.com By incorporating positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) into the molecular structure, researchers can create radiotracers to map the distribution and density of specific targets in the brain and other organs. nih.govnih.gov The development of novel benzoxazole (B165842) and benzimidazole (B57391) derivatives as PET imaging agents for various receptors demonstrates the feasibility of this approach. nih.govnih.gov Future work could focus on creating ¹⁸F-labeled versions of this compound or its selective analogues, which would be invaluable for preclinical and potentially clinical research. nih.gov
| Probe Type | Isotope | Imaging Technique | Research Application |
| Radiotracer | ¹¹C | PET | Mapping receptor/transporter density. nih.gov |
| Radiotracer | ¹⁸F | PET | In vivo quantification of biological targets. mdpi.comnih.gov |
| Fluorescent Probe | N/A | Fluorescence Microscopy | Cellular localization of binding sites. |
Integration into Chemical Biology Tools Development Platforms
Beyond individual probes, the this compound structure can be integrated into broader chemical biology platforms. The phenethylamine (B48288) scaffold is a versatile building block for creating a variety of molecular tools. mdpi.comresearchgate.net
One emerging area is the development of probes for "click chemistry," a set of powerful and reliable reactions for bioconjugation. For example, analogues could be synthesized with terminal alkyne or azide (B81097) groups. nih.gov These functionalized molecules, once bound to their biological target, can be covalently linked to reporter tags (like fluorophores or biotin) for visualization or affinity purification. This approach has been used to study the covalent modification of proteins by other monoamines and could be applied here to identify novel protein targets and understand long-term cellular changes. nih.gov Furthermore, the scaffold could be incorporated into the design of photoaffinity labels or bifunctional molecules to trap and identify binding partners within complex biological mixtures, further expanding the chemical biologist's toolkit.
Q & A
Q. What are the key structural features and IUPAC nomenclature of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine?
The compound features a benzodioxole ring (1,3-benzodioxole) substituted at the 5-position with a propan-2-amine group. Its IUPAC name reflects this structure: the benzodioxole ring is numbered such that the oxygen atoms occupy positions 1 and 3, with the amine-bearing propane group attached at position 5. Key identifiers include:
Q. What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves:
- Nucleophilic substitution : Reacting 5-bromo-1,3-benzodioxole with a secondary amine precursor (e.g., acetone cyanohydrin followed by reduction).
- Reductive amination : Using ketone intermediates derived from benzodioxole-containing aldehydes with ammonia or alkylamines under hydrogenation conditions .
- Grignard reactions : Addition of organomagnesium reagents to nitriles or ketones attached to the benzodioxole core .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzodioxole aromatic protons (δ 6.5–7.0 ppm) and the quaternary amine carbon (δ ~45 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ at m/z 180.1025.
- Infrared (IR) spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching in benzodioxole) and ~3350 cm⁻¹ (N-H stretching) .
Advanced Research Questions
Q. How can computational chemistry predict the physicochemical properties of this compound?
- Collision cross-section (CCS) analysis : Ion mobility spectrometry coupled with quantum mechanical calculations (e.g., density functional theory) predicts CCS values for structural validation .
- Solubility and logP : Molecular dynamics simulations estimate partition coefficients and solubility profiles using software like COSMO-RS or Schrödinger’s QikProp .
- Reactivity indices : Fukui function analysis identifies electrophilic/nucleophilic sites on the benzodioxole ring for functionalization .
Q. What strategies optimize reaction conditions for selective functionalization of the benzodioxole ring in this compound?
- Electrophilic aromatic substitution (EAS) : Use Lewis acids (e.g., AlCl₃) to direct nitration or halogenation to the para position of the benzodioxole ring.
- Protecting group strategies : Temporarily block the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during ring functionalization .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-position .
Q. How do substituents on the benzodioxole ring influence the biological activity of derivatives?
- Methoxy groups : Electron-donating substituents (e.g., 6,7-dimethoxy derivatives) enhance metabolic stability but may reduce blood-brain barrier permeability .
- Halogenation : Fluorine or chlorine at the 4-position increases lipophilicity and receptor binding affinity in neurotransmitter analogs.
- Biological assays : In vitro cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., monoamine oxidase) guide structure-activity relationship (SAR) optimization .
Methodological Notes
- Synthetic reproducibility : Control reaction temperature (<0°C for Grignard additions; 80–100°C for cross-couplings) and use anhydrous solvents (THF, DMF) to minimize side products .
- Analytical validation : Cross-reference X-ray crystallography data (e.g., CCDC entries) with computational models to resolve stereochemical ambiguities .
- Ethical compliance : Adhere to FDA guidelines for preclinical testing; avoid unapproved therapeutic claims in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
